molecular formula C19H17N3O3 B3958203 1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3958203
M. Wt: 335.4 g/mol
InChI Key: MMUFOTWWWVZTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BMMP, is a pyrimidine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMMP is a versatile molecule that can be synthesized using various methods and has shown promising results in various biological assays.

Mechanism of Action

1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione's mechanism of action is not fully understood, but it is believed to act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. Furthermore, 1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to disrupt bacterial membrane integrity, leading to cell death.
Biochemical and Physiological Effects:
1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. 1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to disrupt bacterial membrane integrity, leading to cell death. Furthermore, 1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has shown low toxicity in various biological assays, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its versatility, ease of synthesis, and low toxicity. However, 1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione's solubility in water is limited, making it challenging to use in aqueous-based assays. Furthermore, 1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione's mechanism of action is not fully understood, making it challenging to optimize its therapeutic potential.

Future Directions

Several future directions can be explored for 1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, including optimization of its synthesis, investigation of its mechanism of action, and exploration of its therapeutic potential in various disease models. Furthermore, the development of 1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved solubility and bioavailability can be explored to enhance its therapeutic potential. Overall, 1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound that has shown significant potential in various biological assays and warrants further investigation.

Scientific Research Applications

1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in various biological assays, including anti-cancer, anti-inflammatory, and anti-microbial activities. 1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. 1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has shown anti-microbial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

1-benzyl-6-hydroxy-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-7-9-15(10-8-13)20-11-16-17(23)21-19(25)22(18(16)24)12-14-5-3-2-4-6-14/h2-11,24H,12H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUFOTWWWVZTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

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